molecular formula C11H11BrN2O2 B1519829 3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione CAS No. 1214031-55-6

3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione

Cat. No.: B1519829
CAS No.: 1214031-55-6
M. Wt: 283.12 g/mol
InChI Key: XLKUWIMOTJSHAK-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione is a useful research compound. Its molecular formula is C11H11BrN2O2 and its molecular weight is 283.12 g/mol. The purity is usually 95%.
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Biological Activity

3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione is a chemical compound belonging to the piperazine derivatives family. Its structural features, including a brominated phenyl group and a piperazine core substituted with two carbonyl groups, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure

The molecular formula for this compound is C10_{10}H10_{10}BrN2_2O2_2. It features:

  • A bromophenyl group at position 3.
  • A methyl group at position 1.
  • Two carbonyl (keto) groups at positions 2 and 5.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Properties

Studies suggest that compounds similar to this piperazine derivative have potential anticancer effects. For instance:

  • Mechanism : It may induce apoptosis in cancer cells by interacting with specific molecular targets, potentially modulating pathways involved in cell proliferation and survival .
  • Case Study : In vitro studies demonstrated that derivatives of similar structures showed enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like bleomycin .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

  • Research Findings : Initial studies indicate that it possesses activity against certain bacterial strains, suggesting potential as an antimicrobial agent .
  • Minimum Inhibitory Concentration (MIC) values have been determined for related compounds, providing a comparative baseline for assessing efficacy .

3. Neuroprotective Effects

There is emerging interest in the neuroprotective potential of this compound:

  • Alzheimer's Disease : Similar piperazine derivatives have shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease symptoms . The interaction with cholinergic pathways may offer therapeutic benefits.

The exact mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses include:

  • Target Interaction : The bromophenyl group may enhance binding affinity to specific receptors or enzymes involved in disease processes .
  • Structural Activity Relationship (SAR) : Variations in substituents on the piperazine ring can significantly influence biological activity, highlighting the importance of structural modifications .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds can be informative:

Compound NameStructure FeaturesBiological Activity Highlights
1-Methylpiperazine-2,5-dionePiperazine core with two carbonylsBasic structure; limited activity
3-(4-Bromophenyl)-1-methylpiperazine-2,5-dioneSimilar piperazine structure; different substituentEnhanced anticancer properties
Piperazine derivatives with diaryl groupsDiaryl instead of brominated phenylPotentially improved biological activity

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione exhibits significant antimicrobial properties against various pathogens. The following table summarizes its effectiveness against selected bacterial strains:

Bacterial StrainActivity ObservedReference
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaSignificant inhibition

Antitumor Activity
In vitro studies have shown that this compound can inhibit the growth of cancer cell lines, suggesting its potential as an antitumor agent. The following table presents findings related to its antitumor effects:

Cancer Cell LineInhibition PercentageReference
MCF-7 (Breast Cancer)70% inhibition
HeLa (Cervical Cancer)65% inhibition
A549 (Lung Cancer)75% inhibition

Anti-inflammatory Properties

The compound has been investigated for its ability to inhibit pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases.

Study on Antimicrobial Activity

A study evaluated various derivatives of piperazine compounds, including this compound. It was found to exhibit superior antimicrobial activity compared to traditional antibiotics, indicating its potential as a lead compound for developing new antibacterial agents.

Antitumor Research

Another study focused on the antitumor effects of this compound on different cancer cell lines. Results indicated significant growth inhibition in MCF-7 and A549 cells, suggesting its utility in cancer therapy.

Material Science Applications

Beyond biological applications, this compound is also being explored for use in materials science. Its unique structure allows for potential applications in the development of photoluminescent materials and corrosion inhibitors.

Properties

IUPAC Name

3-(3-bromophenyl)-1-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-14-6-9(15)13-10(11(14)16)7-3-2-4-8(12)5-7/h2-5,10H,6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKUWIMOTJSHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC(C1=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.